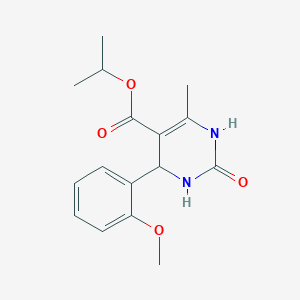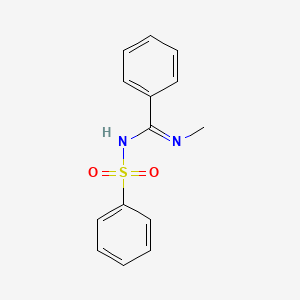![molecular formula C18H24OS B4982445 1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
1-{[5-(isopropylthio)pentyl]oxy}naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(isopropylthio)pentyl]oxy}naphthalene is a chemical compound that belongs to the class of naphthalene derivatives. It is commonly known as IPTPON and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of IPTPON is not fully understood. However, it is believed to act as a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, IPTPON may be able to modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
IPTPON has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β, which may lead to a reduction in the proliferation and survival of cancer cells. It has also been found to have neuroprotective effects, which may be due to its ability to modulate the activity of GSK-3β in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPTPON has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent biological activity, making it a useful tool for studying cellular processes. However, there are also some limitations to its use. It may have off-target effects on other enzymes, which could complicate the interpretation of experimental results. Additionally, its mechanism of action is not fully understood, which could make it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of future directions for research on IPTPON. One area of interest is the development of more potent and selective inhibitors of GSK-3β. This could lead to the development of new therapies for cancer and neurodegenerative diseases. Another area of interest is the study of IPTPON's effects on other cellular processes, such as autophagy and inflammation. This could provide insight into its potential use in the treatment of a wide range of diseases. Finally, the development of new synthetic methods for IPTPON could lead to the synthesis of new analogs with improved biological activity and selectivity.
Métodos De Síntesis
IPTPON can be synthesized using a multi-step process that involves the reaction of 1-bromo-5-isopropylthiopentane with 1-naphthol in the presence of a base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as catalysts. The final product is obtained by a purification process using chromatography.
Aplicaciones Científicas De Investigación
IPTPON has been extensively studied for its potential applications in scientific research. It has shown promising results in the field of cancer research, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
1-(5-propan-2-ylsulfanylpentoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OS/c1-15(2)20-14-7-3-6-13-19-18-12-8-10-16-9-4-5-11-17(16)18/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIUGKLQXAWOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B4982369.png)
![[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4982381.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4982389.png)
![N-(3-bromophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4982391.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4982405.png)
![2-[5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4982409.png)


![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)

![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)
